![molecular formula C24H19ClN2O3 B3004372 [3-[2-[(4-氯苯基)甲氧基]苯基]吡唑-1-基]-(4-甲氧基苯基)甲酮 CAS No. 477713-40-9](/img/structure/B3004372.png)

[3-[2-[(4-氯苯基)甲氧基]苯基]吡唑-1-基]-(4-甲氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

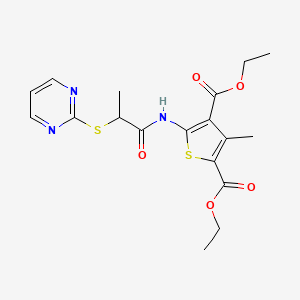

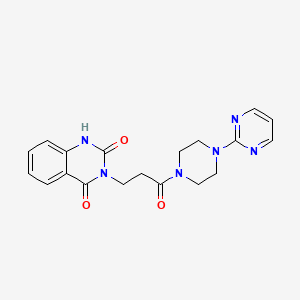

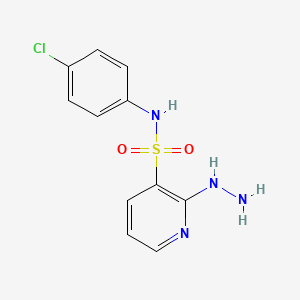

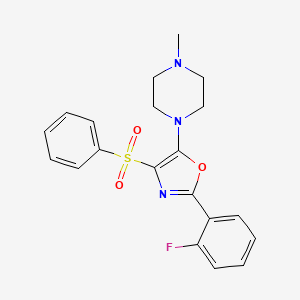

The compound of interest, “[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone,” is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The pyrazole ring is a common motif in medicinal chemistry, often associated with central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects . The presence of substituents like chlorophenyl and methoxyphenyl groups can significantly influence the biological activity and physical properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of the compound , the synthesis would likely involve the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through a series of steps, including alkylation, acylation, and possibly a cyclization reaction to form the pyrazole core. The synthesis of similar compounds has been reported, where the introduction of various aryl groups has been shown to affect the pharmacological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The substitution pattern on the pyrazole ring and the nature of the aryl groups attached to it are crucial for the biological activity and molecular interactions of the compound. Structural observations using techniques like X-ray crystallography can provide insights into the regiochemistry and conformational preferences of these molecules . Additionally, molecular docking studies can predict the binding affinity of these compounds to biological targets, which is essential for understanding their potential as therapeutic agents .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the electronic nature of the substituents and the pyrazole ring itself. The presence of electron-withdrawing groups like chloro and electron-donating groups like methoxy can influence the reactivity of the compound. For instance, the carbonyl group in the structure is a potential site for nucleophilic attack, while the nitrogen atoms could be sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of halogens and methoxy groups can affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound. Vibrational spectroscopy and computational methods like density functional theory (DFT) can be used to study the vibrational spectra and molecular orbitals, providing insights into the electronic properties of the compound . Theoretical calculations of properties like hyperpolarizability can also indicate the potential of these compounds for applications in materials science .

科学研究应用

抗真菌活性

- Lv 等人(2013 年)合成了一系列甲酮衍生物,包括具有与查询化合物相似的结构的化合物。他们发现这些化合物显示出有希望的抗真菌活性,尤其是那些具有 4-氯苯基和 3-甲氧基苯基基团的化合物(Lv 等人,2013)。

抗癌和抗 HIV 特性

- Patel 等人(2013 年)制备了具有与查询化合物相关的结构的噻唑烷-4-酮衍生物。他们注意到这些化合物在抗癌和抗 HIV 活性方面表现出优异的特性,超过了所讨论的化合物(Patel 等人,2013)。

结构分析和同构

- Swamy 等人(2013 年)讨论了甲基和氯代取代的杂环类似物的同构性,遵守氯-甲基交换规则。这项研究有助于理解此类化合物的结构特性(Swamy 等人,2013)。

抗菌活性

- Kumar 等人(2012 年)合成了一系列吡唑啉甲酮,发现其中含有甲氧基的化合物(类似于查询化合物)表现出高抗菌活性(Kumar 等人,2012)。

分子对接和量子化学计算

- Viji 等人(2020 年)对与查询化合物在结构上相似的化合物进行了分子对接和量子化学计算,根据分子对接结果突出了其潜在的生物学效应(Viji 等人,2020)。

体内抗炎和体外抗菌活性

- Ravula 等人(2016 年)合成了新型吡唑啉衍生物,其中之一在结构上与查询化合物相似,并在这些化合物中发现了显着的抗炎和抗菌活性(Ravula 等人,2016)。

作用机制

Target of action

Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its targets. Some pyrazole derivatives are known to inhibit mitochondrial respiration by blocking electron transport in the respiratory chain .

Biochemical pathways

Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of pyrazole derivatives can vary widely. For example, some pyrazole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .

属性

IUPAC Name |

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c1-29-20-12-8-18(9-13-20)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)30-16-17-6-10-19(25)11-7-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTPMZNHUAUZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

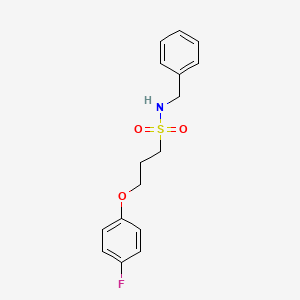

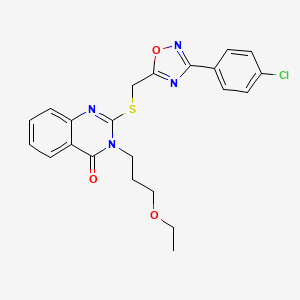

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)